molecular formula C19H19N5O2S2 B2378410 2-((5-(4-(1-Naphthoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105224-93-8

2-((5-(4-(1-Naphthoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2378410
CAS No.: 1105224-93-8
M. Wt: 413.51
InChI Key: GQMPEBYLQUSZJB-UHFFFAOYSA-N
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Description

2-((5-(4-(1-Naphthoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthoyl group attached to a piperazine ring, which is further connected to a thiadiazole ring, culminating in a thioacetamide group. The intricate arrangement of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-(1-Naphthoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

  • Formation of the Naphthoyl Piperazine Intermediate

      Starting Materials: 1-naphthoyl chloride and piperazine.

      Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

      Procedure: 1-naphthoyl chloride is added dropwise to a solution of piperazine and triethylamine in dichloromethane, and the mixture is stirred at room temperature for several hours.

  • Formation of the Thiadiazole Ring

      Starting Materials: Thiosemicarbazide and carbon disulfide.

      Reaction Conditions: The reaction is conducted in ethanol under reflux conditions.

      Procedure: Thiosemicarbazide is reacted with carbon disulfide in ethanol under reflux to form the thiadiazole ring.

  • Coupling of the Naphthoyl Piperazine Intermediate with the Thiadiazole Ring

      Starting Materials: The naphthoyl piperazine intermediate and the thiadiazole ring.

      Reaction Conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) with a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

      Procedure: The naphthoyl piperazine intermediate is added to a solution of the thiadiazole ring in DMF, along with DCC, and the mixture is stirred at room temperature.

  • Formation of the Thioacetamide Group

      Starting Materials: The coupled intermediate and chloroacetamide.

      Reaction Conditions: The reaction is conducted in an organic solvent such as acetonitrile with a base like potassium carbonate.

      Procedure: Chloroacetamide is added to a solution of the coupled intermediate and potassium carbonate in acetonitrile, and the mixture is stirred at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

      Products: Oxidation of the thioacetamide group can lead to the formation of sulfoxides or sulfones.

  • Reduction

      Reagents and Conditions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Products: Reduction of the naphthoyl group can yield corresponding alcohols.

  • Substitution

      Reagents and Conditions: Nucleophiles such as amines or thiols in the presence of a base.

      Products: Substitution reactions can occur at the piperazine or thiadiazole rings, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

    Solvents: Dichloromethane, ethanol, dimethylformamide, acetonitrile.

    Bases: Triethylamine, potassium carbonate.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioacetamide group.

    Alcohols: From reduction of the naphthoyl group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-((5-(4-(1-Naphthoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has been explored for various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 2-((5-(4-(1-Naphthoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(1-Naphthoyl)piperazin-1-yl]phenol: Shares the naphthoyl piperazine core but differs in the functional groups attached.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Similar in having a piperazine ring but with different substituents and biological activities.

Uniqueness

2-((5-(4-(1-Naphthoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to its combination of a naphthoyl group, piperazine ring, thiadiazole ring, and thioacetamide group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[5-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S2/c20-16(25)12-27-19-22-21-18(28-19)24-10-8-23(9-11-24)17(26)15-7-3-5-13-4-1-2-6-14(13)15/h1-7H,8-12H2,(H2,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMPEBYLQUSZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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